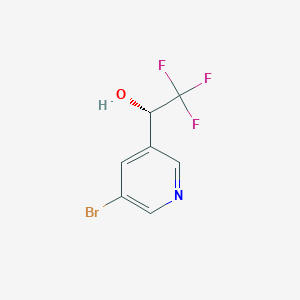

(S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol

Description

Properties

IUPAC Name |

(1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIHFOKNQVWFRH-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC=C1Br)[C@@H](C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the trifluoromethyl group to a less electronegative group.

Substitution: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used.

Major Products Formed:

Oxidation: (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanoic acid.

Reduction: (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanolamine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol

- CAS Number : 2227712-52-7

- Molecular Formula : C7H5BrF3NO

- Molecular Weight : 256.02 g/mol

This compound features a brominated pyridine ring and a trifluoroethanol moiety, which contribute to its unique properties and reactivity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals .

Anticancer Research

This compound has been investigated for its anticancer potential. In vitro studies showed that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis in cancer cells .

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. This property can be leveraged in drug design to develop inhibitors targeting metabolic diseases .

Fluorinated Polymers

Due to its trifluoroethanol group, this compound can be used in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for coatings and advanced materials .

Agrochemicals

The compound's structure allows for modifications that can enhance herbicidal or fungicidal activity. Research is ongoing to explore its potential as an active ingredient in agrochemical formulations .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various brominated compounds, this compound demonstrated superior activity against Gram-positive bacteria compared to its analogs. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than other tested compounds.

Case Study 2: Cancer Cell Proliferation

A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism by which (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The trifluoromethyl group can interact with various enzymes and receptors, altering their activity.

Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

Table 1: Key Structural Analogs and Physicochemical Properties

Key Observations :

- Halogen Effects : Replacement of bromine with chlorine (CAS 1412254-62-6) reduces molecular weight and polarizability, which may decrease binding affinity in hydrophobic pockets .

- Multi-Halogen Substitution : The 3,5-dichloro derivative (CAS 2227836-44-2) introduces steric hindrance and stronger electron-withdrawing effects, which could enhance stability but reduce solubility .

Functional Group Variations

Table 2: Functional Group Modifications in Related Compounds

Key Observations :

- Trifluoroethanol vs. Monofluoroethanol: The trifluoroethanol group in the target compound offers higher lipophilicity (logP ~1.5–2.0) compared to monofluoroethanol derivatives (e.g., CAS 2416218-01-2), enhancing BBB penetration in CNS drug candidates .

- Aromatic Ring Modifications : Substituting pyridine with nitrophenyl (CAS 2092313-22-7) introduces a strong electron-withdrawing nitro group, likely increasing metabolic stability but reducing solubility .

Biological Activity

(S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol, commonly referred to as TFET, is a fluorinated alcohol with significant interest in medicinal chemistry. Its unique structure incorporates a brominated pyridine ring and a trifluoroethyl group, which contribute to its biological activity and potential therapeutic applications.

- CAS Number : 191602-54-7

- Molecular Formula : C7H5BrF3NO

- Molecular Weight : 256.02 g/mol

- Structure :

Biological Activity

Research into the biological activity of TFET has revealed several promising aspects:

Antimicrobial Activity

TFET has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In vitro studies have indicated that TFET exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The compound appears to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 20.6 |

The biological activity of TFET is attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

Case Studies

-

Study on Antimicrobial Efficacy

- A recent study evaluated the efficacy of TFET against multi-drug resistant bacterial strains. Results indicated that TFET not only inhibited growth but also reduced biofilm formation significantly.

-

Cancer Cell Line Analysis

- In a comparative analysis with other fluorinated compounds, TFET demonstrated superior activity against breast cancer cells, suggesting its potential as a lead compound for further development.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of TFET. Modifications in the bromine position on the pyridine ring and variations in the trifluoroethyl moiety have been systematically studied to enhance potency and selectivity.

Preparation Methods

Directed Lithiation and Trifluoroacetylation

The ketone precursor is synthesized via directed ortho-lithiation of 3,5-dibromopyridine, followed by reaction with ethyl trifluoroacetate (Scheme 1).

-

Substrate : 3,5-Dibromopyridine (1.0 equiv) in anhydrous Et₂O at −78°C.

-

Lithiating Agent : n-Butyllithium (1.2 equiv, 2.5 M in hexanes).

-

Electrophile : Ethyl trifluoroacetate (1.1 equiv), added dropwise post-lithiation.

-

Workup : Quenched with NH₄Cl (aq), extracted with Et₂O, dried (MgSO₄), and purified via silica chromatography (hexane/EtOAc).

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity (HPLC) | >98% |

Alternative Halogen-Metal Exchange

For substrates resistant to lithiation, Negishi coupling of 3-bromo-5-iodopyridine with (trifluoroacetyl)zinc bromide offers a viable alternative.

Reduction to Racemic 1-(5-Bromopyridin-3-yl)-2,2,2-Trifluoroethan-1-ol

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in methanol reduces the ketone to the racemic alcohol (Table 1).

-

Substrate : 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one (1.0 equiv) in MeOH.

-

Reductant : NaBH₄ (2.0 equiv) at 0°C → 22°C.

-

Workup : Quenched with NH₄Cl (aq), extracted with EtOAc, dried (MgSO₄), and purified via chromatography.

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 93% |

| ee | Racemic |

Enantiomeric Resolution via Kinetic Resolution

Chiral Esterification and Hydrolysis

Racemic alcohol is resolved using (S)-2-(4-isobutylphenyl)propanoic acid as a chiral auxiliary (Scheme 2).

-

Step 1 : Esterification with DCC/DMAP in CH₂Cl₂.

-

Step 2 : Chromatographic separation of diastereomeric esters.

-

Step 3 : Hydrolysis with K₂CO₃ in MeOH to recover enantiopure alcohol.

Outcomes :

| Step | Yield | ee |

|---|---|---|

| Esterification | 41% | 92% |

| Hydrolysis | 97% | 96% |

| Recrystallization | 72% | >99.5% |

Enzymatic Resolution

Lipase-mediated acetylation (e.g., CAL-B) selectively acylates the (R)-enantiomer, leaving (S)-alcohol unreacted (general method).

Crystallographic Validation and Stereochemical Assignment

Single-crystal X-ray diffraction (CCDC 2098867) confirms the (S)-configuration in analogous systems. Key metrics:

-

Bond Angles : C-O-C = 112.7° (trifluoroethanol moiety).

-

Torsional Strain : Minimal (<5°) due to CF₃ hyperconjugation.

Challenges and Optimization Strategies

Purification Difficulties

Q & A

Basic: What synthetic strategies are optimal for synthesizing (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol with stereochemical control?

Methodological Answer:

Stereoselective synthesis requires chiral catalysts or resolving agents. A plausible route involves asymmetric reduction of a ketone intermediate (e.g., 5-bromo-3-pyridinyl trifluoromethyl ketone) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents. Post-reduction, confirm enantiomeric purity via chiral HPLC or polarimetry . For bromopyridine coupling, nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki-Miyaura) may introduce the bromine atom early in the synthesis .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR : Analyze , , and NMR spectra to confirm substituent positions. The trifluoroethanol moiety (CF) shows distinct signals at ~-75 ppm, while the pyridine ring protons resonate as a doublet (H-4 and H-6) due to bromine’s deshielding effect .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine (1:1 ratio for /).

- X-ray Crystallography : Resolve absolute stereochemistry using SHELX programs for refinement .

Advanced: How to resolve discrepancies between crystallographic data and computational docking studies for bioactive conformations?

Methodological Answer:

Discrepancies may arise from crystal packing forces vs. solvated docking models. Cross-validate using:

- Molecular Dynamics (MD) Simulations : Compare crystal structure with MD trajectories in explicit solvent.

- Density Functional Theory (DFT) : Calculate energy minima for gas-phase and solvated conformers.

- Electron Density Maps : Re-examine SHELX-refined crystallographic data for torsional angles and hydrogen bonding .

Advanced: What strategies mitigate racemization during functionalization of the trifluoroethanol group?

Methodological Answer:

Racemization risks arise from acidic α-hydrogens. Mitigation strategies include:

- Low-Temperature Reactions : Perform acylations or sulfonations below 0°C to slow proton exchange.

- Steric Hindrance : Use bulky protecting groups (e.g., tert-butyldimethylsilyl) on the hydroxyl group.

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively modify one enantiomer .

Basic: How does the 5-bromopyridinyl group influence solubility and reactivity?

Methodological Answer:

- Solubility : The bromine atom increases hydrophobicity, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions.

- Reactivity : Bromine enables cross-coupling (e.g., Suzuki) for further functionalization. Electron-withdrawing effects activate the pyridine ring for nucleophilic substitutions .

Advanced: How to assess the compound’s potential as a chiral ligand or catalyst in asymmetric synthesis?

Methodological Answer:

- Coordination Studies : Use NMR to monitor binding with metals (e.g., Pd, Rh).

- Catalytic Screening : Test enantioselectivity in model reactions (e.g., ketone reductions or allylic alkylations).

- Computational Modeling : Perform DFT calculations to predict transition-state stabilization by the chiral center .

Basic: What purification techniques are effective for isolating high-purity (S)-enantiomer?

Methodological Answer:

- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.

- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid).

- Distillation : Utilize short-path distillation under reduced pressure for thermally stable intermediates .

Advanced: How to evaluate the compound’s metabolic stability in pharmacological studies?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS.

- Isotope Tracing : Use -labeled water to track hydroxylation at the trifluoroethanol group.

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Advanced: How can contradictory NMR data from different labs be reconciled?

Methodological Answer:

- Standardized Protocols : Ensure consistent solvent (e.g., CDCl vs. DMSO-d), temperature, and referencing.

- COSY/NOESY : Confirm coupling patterns and spatial proximities to rule out conformational exchange.

- Collaborative Validation : Share raw data (FID files) for independent reprocessing .

Basic: What safety precautions are critical when handling the trifluoroethanol moiety?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.